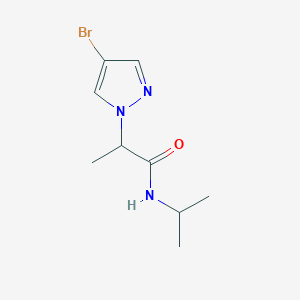
2-(4-Bromo-1H-pyrazol-1-yl)-N-isopropylpropanamide
Description
2-(4-Bromo-1H-pyrazol-1-yl)-N-isopropylpropanamide is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromo substituent at the 4-position of the pyrazole ring and an isopropylpropanamide group attached to the nitrogen atom at position 1.
Propriétés
IUPAC Name |
2-(4-bromopyrazol-1-yl)-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrN3O/c1-6(2)12-9(14)7(3)13-5-8(10)4-11-13/h4-7H,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDSAOKYHDHMAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(C)N1C=C(C=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)-N-isopropylpropanamide typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For instance, 4-bromo-1H-pyrazole can be synthesized by reacting 4-bromo-3,5-dimethylpyrazole with hydrazine hydrate under reflux conditions .
-
Introduction of the Isopropylpropanamide Group: : The isopropylpropanamide group can be introduced through an amidation reaction. This involves reacting the 4-bromo-1H-pyrazole with isopropylamine and a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromo-1H-pyrazol-1-yl)-N-isopropylpropanamide can undergo various chemical reactions, including:
-
Substitution Reactions: : The bromo substituent at the 4-position of the pyrazole ring can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols .
-
Oxidation and Reduction Reactions: : The compound can undergo oxidation and reduction reactions, particularly at the amide group. Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation, while reducing agents like lithium aluminum hydride can be employed for reduction .
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium cyanide, thiols; typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; conducted in anhydrous solvents such as ether or THF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 2-(4-azido-1H-pyrazol-1-yl)-N-isopropylpropanamide .
Applications De Recherche Scientifique
2-(4-Bromo-1H-pyrazol-1-yl)-N-isopropylpropanamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-1H-pyrazol-1-yl)-N-isopropylpropanamide involves its interaction with specific molecular targets and pathways. The bromo substituent and the pyrazole ring play crucial roles in its binding affinity and specificity towards these targets. The compound may inhibit enzymes or receptors involved in key biological processes, leading to its observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Bromo-1H-pyrazol-1-yl)aniline
- 3-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline
- 4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)aniline
Uniqueness
Compared to similar compounds, 2-(4-Bromo-1H-pyrazol-1-yl)-N-isopropylpropanamide is unique due to its specific substitution pattern and functional groups. The presence of the isopropylpropanamide group enhances its solubility and bioavailability, making it a promising candidate for further research and development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


